Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

Description

Chemical Identity and Nomenclature

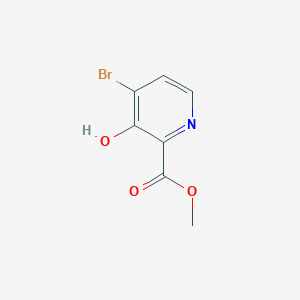

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is systematically named according to IUPAC guidelines as methyl 4-bromo-3-hydroxy-2-pyridinecarboxylate . Its molecular formula is $$ \text{C}7\text{H}6\text{BrNO}_3 $$, with a molecular weight of 232.03 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1256819-55-2 |

| SMILES | COC(=O)C1=NC=CC(=C1O)Br |

| InChI Key | MBQNMLIBPKTDMP-UHFFFAOYSA-N |

| Molecular Formula | $$ \text{C}7\text{H}6\text{BrNO}_3 $$ |

| Purity | ≥95% (typical commercial grade) |

The compound’s structure features a pyridine ring substituted with functional groups that enhance its reactivity: a bromine atom (electron-withdrawing), a hydroxyl group (hydrogen-bond donor), and a methyl ester (hydrolyzable group).

Historical Context in Heterocyclic Chemistry

The synthesis of pyridine derivatives has evolved significantly since the 19th century. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson. The development of multicomponent reactions, such as the Hantzsch pyridine synthesis (1881), enabled efficient production of dihydropyridines, which could be oxidized to aromatic pyridines.

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate emerged as part of efforts to functionalize pyridine rings for drug discovery. The introduction of bromine via electrophilic substitution (e.g., using $$ \text{Br}_2 $$ or $$ \text{NBS} $$) and esterification techniques reflect advancements in regioselective synthesis.

Significance in Pyridine-Based Compound Research

Pyridine derivatives are pivotal in medicinal chemistry due to their bioavailability and ability to interact with biological targets. This compound’s substituents contribute to its utility:

- Bromine : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification.

- Hydroxyl : Enhances solubility and enables hydrogen bonding in enzyme active sites.

- Methyl Ester : Serves as a protecting group for carboxylic acids, enabling selective deprotection during synthesis.

Comparative analysis with similar pyridine derivatives highlights its uniqueness:

| Compound | Substitution Pattern | Key Applications |

|---|---|---|

| Methyl 4-bromopicolinate | Br at C4, COOCH$$_3$$ at C2 | Agrochemical intermediates |

| 3-Hydroxypicolinic acid | OH at C3, COOH at C2 | Metal chelation, MALDI matrices |

| Methyl 5-bromo-3-hydroxypicolinate | Br at C5, OH at C3, COOCH$$_3$$ at C2 | Anticancer drug discovery |

This compound’s role in synthesizing histone deacetylase (HDAC) inhibitors and antiviral agents underscores its importance.

Structural Relationship to Picolinic Acid Derivatives

Picolinic acid (pyridine-2-carboxylic acid) derivatives share a common pyridine backbone but differ in functionalization. Methyl 4-bromo-3-hydroxypyridine-2-carboxylate diverges structurally through:

- Bromination at C4 : Introduces steric and electronic effects absent in picolinic acid.

- Esterification vs. Carboxylation : The methyl ester group ($$ \text{COOCH}_3 $$) offers hydrolytic stability compared to picolinic acid’s carboxylic acid ($$ \text{COOH} $$).

- Hydroxyl at C3 : Enhances metal-binding capacity, similar to 3-hydroxypicolinic acid used in MALDI mass spectrometry.

These modifications expand its applicability in catalysis and bioinorganic chemistry, where metal coordination (e.g., with Zn$$^{2+}$$ or Cu$$^{2+}$$) is critical.

Properties

IUPAC Name |

methyl 4-bromo-3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-6(10)4(8)2-3-9-5/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQNMLIBPKTDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 3-Hydroxypyridine-2-carboxylic Acid

- Starting Material: 3-hydroxypicolinic acid (3-hydroxypyridine-2-carboxylic acid)

- Reagents & Conditions: Methanol and sulfuric acid as catalyst

- Procedure: The acid is suspended in methanol, sulfuric acid is added slowly, and the mixture is heated at reflux (~69 °C) for approximately 19 hours.

- Workup: After cooling, methanol is removed under vacuum; the residue is extracted with ethyl acetate and neutralized carefully with sodium hydroxide and sodium bicarbonate to pH ~6.

- Yield: Approximately 71% of methyl 3-hydroxypyridine-2-carboxylate is obtained as an off-white solid.

- Analytical Data: Consistent with literature reports, confirming the methyl ester formation.

Bromination to Introduce Bromine at the 4-Position

- Starting Material: Methyl 3-hydroxypyridine-2-carboxylate

- Reagents & Conditions: Bromine in water, with controlled addition and stirring

- Procedure: Bromine is added slowly to an aqueous solution of the methyl ester. Initially, a mixture of mono- and dibrominated products forms. Additional sodium carbonate and bromine are added to push the reaction towards dibromination at the 4- and 6-positions.

- Workup: The reaction mixture is acidified to pH ~5, extracted with dichloromethane, dried, and concentrated.

- Yield: Around 45% yield of methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate.

- Purification: Recrystallization from methylcyclohexane after charcoal treatment yields a white solid with melting point 181–183 °C.

- Notes: The product is a mixture initially; selective monobromination at the 4-position can be controlled by reaction conditions but often results in mixtures requiring further separation.

Selective Debromination or Functional Group Manipulation to Obtain Methyl 4-bromo-3-hydroxypyridine-2-carboxylate

- The literature primarily reports the dibrominated intermediate; selective removal or substitution at the 6-position bromine can be achieved through subsequent synthetic steps such as nucleophilic substitution or catalytic hydrogenation.

- For example, benzylation of the hydroxyl group followed by methanolysis and catalytic hydrogenation steps can be employed to modify substituents and achieve the desired monobrominated product.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Hydroxypicolinic acid | MeOH, H2SO4, reflux 19 h | Methyl 3-hydroxypyridine-2-carboxylate | 71 | Esterification |

| 2 | Methyl 3-hydroxypyridine-2-carboxylate | Br2 (aq), Na2CO3, controlled addition | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | 45 | Bromination at 4- and 6-positions |

| 3 | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | Further functionalization (e.g., benzylation, hydrogenation) | Methyl 4-bromo-3-hydroxypyridine-2-carboxylate | Variable | Selective debromination or substitution |

Detailed Research Findings and Analytical Data

- The esterification step is robust and provides high purity methyl 3-hydroxypyridine-2-carboxylate, confirmed by NMR and melting point data consistent with literature.

- Bromination requires careful control to avoid over-bromination; the reaction proceeds via electrophilic aromatic substitution on the pyridine ring.

- The dibrominated intermediate is well-characterized by ^1H NMR, showing distinct signals for mono- and dibrominated species.

- Purification by recrystallization yields analytically pure compounds.

- Further derivatization steps, such as benzylation of the hydroxyl group, facilitate selective transformations and protection strategies to isolate the monobrominated product.

- High-resolution mass spectrometry and NMR spectroscopy confirm the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and various organometallic derivatives.

Oxidation Products: Oxidation of the hydroxyl group yields 4-bromo-3-pyridinecarboxylic acid.

Reduction Products: Reduction of the hydroxyl group results in 4-bromo-3-methylpyridine-2-carboxylate.

Scientific Research Applications

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs targeting various diseases, including cancer and infectious diseases.

Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

Material Science: The compound is used in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxypyridine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Calculated based on formula C₇H₆BrNO₃.

Physicochemical Properties

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility relative to halogenated derivatives (e.g., and ).

- Thermal Stability : Bromine’s electron-withdrawing effect may reduce thermal stability compared to methoxy-substituted derivatives (e.g., tert-Butyl 3-Hydroxy-5-Methoxyisonicotinate) .

Biological Activity

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.

Chemical Structure and Properties

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate is characterized by the following structural features:

- Molecular Formula : C₇H₆BrNO₃

- Functional Groups : Bromine atom at position 4, hydroxyl group at position 3, and a carboxylate ester group.

These structural components contribute to its reactivity and interaction with biological systems.

Enzyme Interactions

Research indicates that methyl 4-bromo-3-hydroxypyridine-2-carboxylate interacts with various enzymes, particularly those involved in metabolic pathways related to vitamin B6 metabolism. It is structurally similar to compounds that inhibit the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase , which plays a crucial role in the catabolism of pyridine derivatives and vitamin B6 metabolism.

Biochemical Pathways

The compound's involvement in biochemical pathways includes:

- Vitamin B6 Metabolism : It may modulate the activity of enzymes responsible for vitamin B6 synthesis and degradation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

Methyl 4-bromo-3-hydroxypyridine-2-carboxylate exhibits several notable biological activities:

Study on Enzyme Inhibition

A study focusing on the inhibition of 3-hydroxy-2-methylpyridinecarboxylate dioxygenase revealed that methyl 4-bromo-3-hydroxypyridine-2-carboxylate could effectively inhibit this enzyme, leading to altered metabolic pathways associated with vitamin B6 . This inhibition could have implications for diseases related to vitamin B6 deficiency.

Antimicrobial Activity Assessment

In a comparative study assessing various pyridine derivatives, methyl 4-bromo-3-hydroxypyridine-2-carboxylate demonstrated significant activity against certain bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits 3-hydroxy-2-methylpyridinecarboxylate dioxygenase | |

| Antimicrobial Properties | Effective against specific bacterial strains | |

| Anti-inflammatory Effects | Potentially reduces inflammation |

Q & A

Q. How can researchers resolve regioselectivity challenges in derivatizing the pyridine ring?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a methyl ether) to direct electrophilic substitution to position 2 or 6 .

- Computational Modeling : Use DFT (e.g., Gaussian) to calculate Fukui indices and identify nucleophilic/electrophilic sites .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired products (e.g., shorter times for kinetic control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.